Methylene Blue
Overview
Description
Methylene blue, also known as methylthioninium chloride, is a bright greenish-blue organic dye belonging to the phenothiazine family. It was first synthesized in 1876 by Heinrich Caro. This compound has a wide range of applications, including its use as a dye, a medication, and a redox indicator .
Mechanism of Action
Target of Action
Methylene Blue (MB) primarily targets the mitochondria within cells . It acts as an artificial electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . This interaction enhances mitochondrial function and cellular oxygen uptake .
Mode of Action
MB’s mode of action is twofold. At low concentrations, MB is reduced to leucothis compound by the enzyme NADPH reductase, which then reduces methemoglobin to hemoglobin . This process is crucial in treating conditions like methemoglobinemia . At high concentrations, mb can convert the ferrous ion of reduced hemoglobin to ferric ion, forming methemoglobin .
Biochemical Pathways
MB enhances key mitochondrial biochemical pathways. It increases mitochondrial complex IV by 30%, enhances cellular oxygen consumption by 37–70%, and increases heme synthesis . It also induces phase-2 antioxidant enzymes in hepG2 cells . These actions collectively improve mitochondrial respiration and cellular energy production .
Pharmacokinetics
MB exhibits a unique pharmacokinetic profile. Within the physiological range of gastric acidity, MB is completely ionized . Its bioavailability upon oral administration ranges from 53–97%, with plasma concentration peaking after 30–60 minutes . The distribution volume is approximately 20 mL/kg . MB exhibits extracellular compartment kinetics with a terminal plasma half-life of 5–6 hours . Differences in organ distribution of MB are mainly responsible for the different pharmacokinetics after oral and intravenous administration .
Result of Action
MB’s action results in several molecular and cellular effects. It helps the brain recover from cytotoxic conditions by increasing cellular oxygen uptake and decreasing anaerobic glycolysis . It also suppresses microglial activation, reducing the release of pro-inflammatory cytokines and enhancing an environment that promotes neuronal health .
Action Environment
The action of MB is influenced by environmental factors. For instance, its effectiveness in combating methemoglobinemia and malaria is enabled by its conversion to leucothis compound by the enzyme NADPH reductase . At high doses, mb can induce methemoglobinemia, reversing this pathway . This highlights the importance of dose considerations in the efficacy and safety of MB treatment.
Biochemical Analysis
Biochemical Properties
Methylene Blue plays a significant role in biochemical reactions. It acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport chain . It can donate electrons to the mitochondrial electron transport chain, enhancing the activity of complex IV and promoting mitochondrial activity while mitigating oxidative stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It works by increasing mitochondrial respiration and transporting electrons through the electron transport chain (ETC) to release energy . This compound also helps improve mitochondrial function by boosting oxygen metabolism and transport, necessary for mitochondrial respiration and cellular energy production . It has been shown to have neuroprotective properties that may support healthy brain function and potentially lower the risk of Alzheimer’s and Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its unique auto-oxidizing property that allows it to form a redox equilibrium by cycling electrons, serving as both an electron donor and acceptor . This property permits the cycling of electrons from chemicals inside the mitochondrial matrix to electron transport proteins in mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After administration, the highest fluorescence was obtained between 9 and 20 min with a peak at 14.4 min . It has been shown to induce lysosomal membrane permeabilization (LMP), while under irradiation, this compound is released from lysosomes and relocated into mitochondria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. When rats were administered a dose of 2 to 25 mg per kg of body weight, 30% of the dose was already found in the four organs surveyed: lungs, liver, kidneys, and heart . It should be noted that this compound may cause a Heinz body haemolytic anaemia and renal failure, especially in cats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It stimulates mitochondrial respiration by donating electrons to the electron transport chain . This is possible due to its unique auto-oxidizing redox chemical property .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It preferentially enters neuronal mitochondria after systemic administration . In a study examining the breakthrough behavior of this compound through sand-illite mixtures, it was found that this compound accumulates significantly more in mitochondria of glioblastoma cells relative to normal astrocytes .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria . It preferentially enters neuronal mitochondria after systemic administration, and at low doses forms an electron cycling redox complex that donates electrons to the mitochondrial electron transport chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylene blue involves several steps:
Aromatic Nucleophilic Substitution: p-Nitroaniline reacts with nitrobenzene in the presence of an alkali to form 4,4’-dinitrodiphenylamine.
Hydrogenation: 4,4’-dinitrodiphenylamine is hydrogenated in the presence of paraformaldehyde and palladium on carbon to yield 4,4’-dimethylaminodiphenylamine.
Cyclization: 4,4’-dimethylaminodiphenylamine undergoes cyclization in the presence of sulfur and iodine to form 4,4’-dimethylamino phenothiazine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is refined using purified water to remove impurities .
Types of Reactions:
Oxidation-Reduction: this compound is widely used as a redox indicator.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, glucose in alkaline solutions.
Major Products:
Leucothis compound: Formed when this compound is reduced.
Oxidized Products: Various oxidized forms depending on the specific reaction conditions.
Scientific Research Applications
Methylene blue has diverse applications across various scientific fields:
Biology: Employed as a biological stain to observe cellular structures under a microscope.
Medicine: Used to treat methemoglobinemia by reducing ferric iron in hemoglobin to ferrous iron. .
Industry: Utilized in the dyeing of textiles, particularly bast fibers like jute, flax, and hemp.
Comparison with Similar Compounds
Methylene blue is unique among its analogues due to its wide range of applications and its effectiveness in various treatments. Similar compounds include:
- Azure A
- Azure B
- Methylene Green
- 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium
- 3,7-Bis(dimethylamino)-4-nitro phenothiazine-5-ium
These compounds share structural similarities with this compound but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKWCBBOMKCUKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-86-6, 39612-13-0 | |
Record name | Poly(methylene blue) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023296 | |
Record name | Methylene blue | |
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Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |
Record name | Methylene blue | |
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URL | https://haz-map.com/Agents/1026 | |
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Solubility |
In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
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Vapor Pressure |
0.00000013 [mmHg] | |
Record name | Methylene blue | |
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Mechanism of Action |
* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |
Record name | Methylene blue | |
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Record name | Methylene blue | |
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Impurities |
3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |
Record name | Methylene blue | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |
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Color/Form |
Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |
CAS No. |
61-73-4, 7220-79-3, 97130-83-1 | |
Record name | Methylene blue | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |
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Record name | Methylene blue | |
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Record name | Methylene blue | |
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Record name | methylene blue | |
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Record name | methylene blue | |
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Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |
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Record name | Methylene blue | |
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Record name | Methylthioninium chloride | |
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Record name | Methylthioninium chloride | |
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Record name | METHYLENE BLUE ANHYDROUS | |
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Record name | Methylene blue | |
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Melting Point |
100-110 °C (decomposes) | |
Record name | Methylene blue | |
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